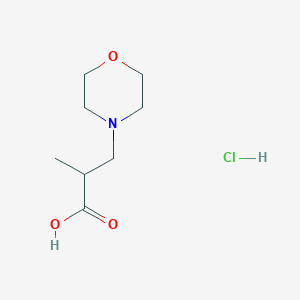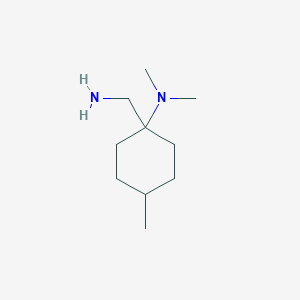
2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride (MMPAH) is a compound that has been studied for its potential applications in scientific research. MMPAH is a type of chiral catalyst, meaning it can be used to catalyze reactions between two molecules of the same type, but with different configurations. This makes it a useful tool for synthesizing certain molecules, as well as for studying the mechanisms of action of certain drugs.
Scientific Research Applications
Synthesis and Characterization
- 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride is an intermediate for synthesizing biologically active heterocyclic compounds. Its structure, involving a morpholine ring and a hydrochloric acid salt, stabilizes through hydrogen bonds (Mazur, Pitucha, & Rzączyńska, 2007).
- It has been used in synthesizing various morpholine derivatives, showcasing the compound's versatility in creating different chemical structures (Hu Ai-xi, 2005).
Biological and Pharmaceutical Applications
- The compound has potential applications in synthesizing antidepressants, as some derivatives show significant antidepressive activity in preliminary studies (Tao Yuan, 2012).
- It is involved in synthesizing antimicrobial agents. Some morpholine derivatives synthesized using this compound have demonstrated antibacterial and antifungal effects, which are significant in the medical field (Isakhanyan et al., 2014).
- It has been used in the synthesis of compounds with antihypoxic effects, indicating its role in creating drugs that could potentially treat conditions related to oxygen deprivation (Ukrainets, Mospanova, & Davidenko, 2014).
Chemical and Industrial Applications
- The compound serves as a key intermediate in the synthesis of complex chemical structures, demonstrating its utility in diverse synthetic pathways (Zhao et al., 2009).
- It is involved in the synthesis of serotonin reuptake inhibitors, indicating its significance in developing psychiatric medication (Noguchi et al., 2000).
properties
IUPAC Name |
2-methyl-3-morpholin-4-ylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-7(8(10)11)6-9-2-4-12-5-3-9;/h7H,2-6H2,1H3,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXVHGVQSOVEGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1277081.png)
![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1277083.png)




![{[(Benzylamino)carbonyl]amino}acetic acid](/img/structure/B1277104.png)


